![molecular formula C13H12N2S B12874254 4-[2-(Ethylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile CAS No. 87388-30-5](/img/structure/B12874254.png)
4-[2-(Ethylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Ethylthio)phenyl)-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound that features a pyrrole ring substituted with an ethylthio group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Ethylthio)phenyl)-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(ethylthio)benzaldehyde with a suitable nitrile and an amine to form the pyrrole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of 4-(2-(Ethylthio)phenyl)-1H-pyrrole-3-carbonitrile may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-(Ethylthio)phenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon, ethanol as a solvent.
Substitution: Electrophiles such as bromine or nitric acid, solvents like dichloromethane or acetic acid.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(2-(Ethylthio)phenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(2-(Ethylthio)phenyl)-1H-pyrrole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylthio and nitrile groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pyrrole ring can also engage in π-π stacking interactions with aromatic residues in the target protein.
Comparación Con Compuestos Similares
4-(2-(Methylthio)phenyl)-1H-pyrrole-3-carbonitrile: Similar structure with a methylthio group instead of an ethylthio group.
4-(2-(Ethylthio)phenyl)-1H-pyrrole-3-carboxamide: Similar structure with a carboxamide group instead of a nitrile group.
4-(2-(Ethylthio)phenyl)-1H-pyrrole-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a nitrile group.
Uniqueness: 4-(2-(Ethylthio)phenyl)-1H-pyrrole-3-carbonitrile is unique due to the presence of both the ethylthio and nitrile groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Propiedades
Número CAS |
87388-30-5 |
|---|---|
Fórmula molecular |
C13H12N2S |
Peso molecular |
228.31 g/mol |
Nombre IUPAC |
4-(2-ethylsulfanylphenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H12N2S/c1-2-16-13-6-4-3-5-11(13)12-9-15-8-10(12)7-14/h3-6,8-9,15H,2H2,1H3 |
Clave InChI |
HLCPHTMHPSOREC-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=CC=CC=C1C2=CNC=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



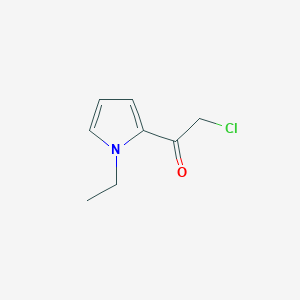
![1-[1-(Benzenesulfonyl)-4-methoxy-1H-pyrrol-2-yl]pentane-1,4-dione](/img/structure/B12874184.png)
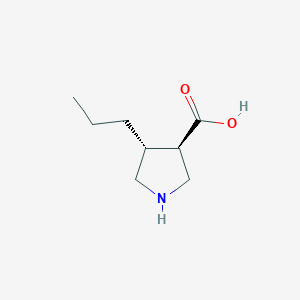
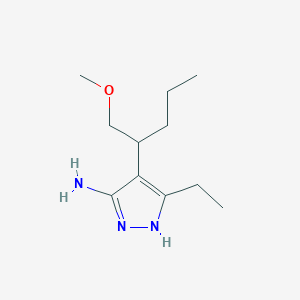

![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)
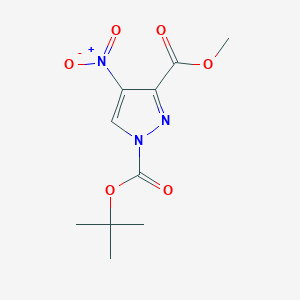
![1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B12874230.png)
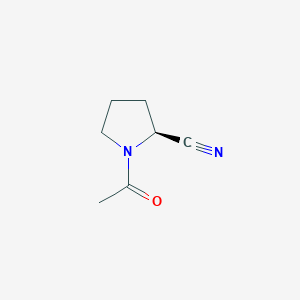
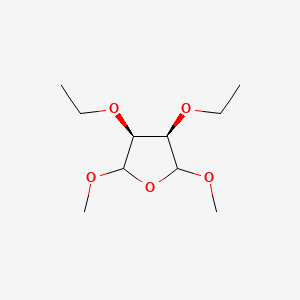
![[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874250.png)
![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874261.png)
![2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole](/img/structure/B12874276.png)
